molecular formula C11H6Cl2N2S B2632164 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 120123-67-3

6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B2632164
CAS RN: 120123-67-3
M. Wt: 269.14
InChI Key: LCOKNPGUBVUZCC-UHFFFAOYSA-N
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Description

“6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound with the IUPAC name 6-(2,4-dichlorophenyl)-1H-1lambda3-imidazo[2,1-b]thiazole . It has a molecular weight of 298.17 .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in various studies . For instance, a series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . Another study reported the design, ADMET prediction, and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .


Molecular Structure Analysis

The molecular structure of “6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” is represented by the InChI code 1S/C12H7Cl2N2OS/c13-7-1-2-8(9(14)5-7)11-10(6-17)16-3-4-18-12(16)15-11/h1-6,18H .


Physical And Chemical Properties Analysis

The compound “6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” has a molecular weight of 298.17 . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Agents

Imidazo[2,1-b]thiazole derivatives, such as 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole, have been synthesized and evaluated for their potential as anticancer agents . For instance, compounds synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening . The most potent compound examined displayed broad-spectrum antiproliferative activity against all of the tested cell lines .

Antimycobacterial Agents

Imidazo[2,1-b]thiazole derivatives have also been synthesized and evaluated for their antimycobacterial properties . These compounds could potentially be used in the treatment of diseases caused by non-tuberculous mycobacteria (NTMs).

PI3K Inhibitors

Phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a crucial role in tumorigenesis, progression, and prognosis. Therefore, PI3K inhibitors have attracted significant interest for the treatment of cancer . Imidazo[2,1-b]thiazole derivatives could potentially be used as PI3K inhibitors .

Synthesis of Imidazopyridines

Imidazo[2,1-b]thiazole derivatives have been used in the synthesis of imidazopyridines . A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation has been developed .

Synthesis of Benzothiazole-heterocyclic Derivatives

Imidazo[2,1-b]thiazole derivatives have also been used in the preparation and characterization of new benzothiazole-heterocyclic derivatives .

Future Directions

The future directions for research on “6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole” and related compounds could involve further exploration of their anticancer activities , as well as their potential as antimycobacterial agents . The design of new anticancer drugs that are more selective for cancer cells is a major challenge for researchers .

properties

IUPAC Name

6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-15-3-4-16-11(15)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOKNPGUBVUZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole

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